1-(Cyclopropylmethyl)piperidin-4-amine
Overview
Description
1-(Cyclopropylmethyl)piperidin-4-amine is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Zn(II)-Catalyzed Synthesis of Piperidines
- Synthesis Methodology : The use of benzyl-protected propargyl amines and 1,1-cyclopropane diesters in the presence of catalytic Zn(NTf(2))(2) facilitates the synthesis of highly functionalized piperidines with excellent yields. This process proceeds through tandem cyclopropane ring-opening/Conia-ene cyclization (Lebold, Leduc, & Kerr, 2009).
Anti-inflammatory 1-aroyl-4-(m-aminomethylphenyl)piperidine Derivatives
- Pharmaceutical Applications : A series of 1-aroyl-4-(m-aminomethylphenyl)piperidine derivatives, described as low molecular weight inhibitors of tryptase, have shown potential in treating asthma or allergic rhinitis. These derivatives are considered promising due to their potency combined with favorable pharmacokinetic properties (Expert Opinion on Therapeutic Patents, 2002).
Polymerization Processes
- Materials Science : The Michael addition polymerizations of trifunctional amines like 4-aminomethyl piperidine (AMPD) with diacrylamide, N,N′-methylene diacrylamide (MDA), result in novel linear poly(amido amine)s. These polymers contain secondary and tertiary amines in their backbones, as revealed by comprehensive spectroscopic analysis (Wang, Liu, Hu, Hong, & Pan, 2005).
Photoinduced Electron Transfer Promoted Cyclisations
- Organic Reaction Mechanisms : Studies have shown that amines like 1-[N-alkyl-N-(trimethylsilyl)methyl]amines undergo efficient cyclizations upon photoinduced electron transfer (PET) reactions, producing pyrrolidines and piperidines. The involvement of delocalized α-silylmethyl amine radical cations as intermediates in these cyclizations offers insight into their mechanisms (Pandey, Reddy, & Kumaraswamy, 1994).
Chiral Piperidines from Acyclic Amines
- Asymmetric Synthesis : Research has developed methods for the asymmetric synthesis of chiral piperidines, which are prevalent in medicinal compounds. This includes a catalytic, regio- and enantio- selective δ C-H cyanation of acyclic amines, facilitated by a chiral Cu catalyst. This method is significant for its broad scope and potential for stereoselective δ C-H functionalizations (Zhang, Zhang, & Nagib, 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(cyclopropylmethyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-9-3-5-11(6-4-9)7-8-1-2-8/h8-9H,1-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKNYOSYSBEMJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589417 | |
Record name | 1-(Cyclopropylmethyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380424-59-9 | |
Record name | 1-(Cyclopropylmethyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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